5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
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Overview
Description
5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromine atom, multiple ethoxy groups, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps:
Starting Material: The synthesis begins with 1,3-dimethylbenzene (m-xylene).
Bromination: The bromination of 1,3-dimethylbenzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Etherification: The introduction of ethoxy groups is achieved through a series of etherification reactions. This involves the reaction of the brominated intermediate with 2-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Further Etherification: The resulting product undergoes additional etherification steps with ethylene glycol derivatives to introduce the remaining ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 5-bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzoic acid.
Reduction: Formation of 2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene.
Substitution: Formation of 5-amino-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in the investigation of enzyme activities.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Material Science: Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene depends on its application:
Enzyme Inhibition: In biological systems, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: In medicinal chemistry, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-1,3-dimethylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.
5-Bromo-2-[2-(2-ethoxyethoxy)ethoxy]-1,3-dimethylbenzene: Similar structure but with fewer ethoxy groups.
Uniqueness
Structural Complexity: The presence of multiple ethoxy groups and a bromine atom makes 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene more structurally complex compared to its analogs.
Versatility: Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO4/c1-4-23-18-7-5-6-8-19(18)24-11-9-22-10-12-25-20-15(2)13-17(21)14-16(20)3/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXFGXWLZJTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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